molecular formula C23H33F3N2O4 B11463116 methyl 1-cyclohexyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-cyclohexyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11463116
M. Wt: 458.5 g/mol
InChI Key: APLMTXGILAUFRG-UHFFFAOYSA-N
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Description

METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a trifluoromethyl group, and multiple cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclohexyl Group Addition: The cyclohexyl groups can be introduced through alkylation reactions using cyclohexyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(FLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in METHYL 1-CYCLOHEXYL-4-(3-CYCLOHEXYLPROPANAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

Molecular Formula

C23H33F3N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 1-cyclohexyl-4-(3-cyclohexylpropanoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C23H33F3N2O4/c1-15-19(20(30)32-2)22(23(24,25)26,21(31)28(15)17-11-7-4-8-12-17)27-18(29)14-13-16-9-5-3-6-10-16/h16-17H,3-14H2,1-2H3,(H,27,29)

InChI Key

APLMTXGILAUFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)CCC3CCCCC3)C(=O)OC

Origin of Product

United States

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